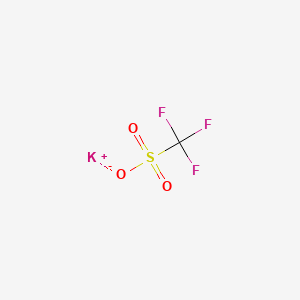
Trifluorométhanesulfonate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoromethanesulfonate, also known as Potassium triflate, is the potassium salt of trifluoromethanesulphonic acid . It has a molecular weight of 188.17 and its linear formula is CF3SO3K .
Synthesis Analysis
Potassium trifluoromethanesulfonate is prepared by neutralizing a warm aqueous solution of trifluoromethanesulphonic acid with potassium carbonate .Molecular Structure Analysis
The molecular structure of Potassium trifluoromethanesulfonate consists of three different potassium-oxygen-coordination polyhedra, linked by sulfur atoms of the trifluoromethanesulfonate groups . This results in a channel structure with all lipophilic trifluoromethane groups pointing into these channels .Chemical Reactions Analysis
Potassium trifluoromethanesulfonate is used as a reagent in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . It may also be used as a template source for constructing the heterotopic isothiosemicarbazide-based macrocyclic ligand .Physical And Chemical Properties Analysis
Potassium trifluoromethanesulfonate appears as white crystals or crystalline powder . It is soluble in water and is hygroscopic . The melting point is 238.5°C .Applications De Recherche Scientifique
Synthèse de matériaux hybrides à base de quadruplex de guanine
Le trifluorométhanesulfonate de potassium est utilisé comme réactif dans la synthèse de matériaux hybrides à base de quadruplex de guanine . Ces matériaux hybrides ont des applications potentielles dans le domaine de la nanotechnologie et de la biochimie.
Études électrochimiques
Ce composé agit comme un électrolyte de support dans l'étude électrochimique de l'évidence pour l'anion or dans l'éthylènediamine . Ceci est crucial pour comprendre les propriétés électrochimiques de l'or et ses applications dans divers domaines tels que l'électronique et la catalyse.
Préparation du triflate de N-fluoro-2,4,6-triméthylpyridinium
Le this compound est impliqué dans la préparation du triflate de N-fluoro-2,4,6-triméthylpyridinium par réaction avec la 2,4,6-triméthyl-pyridine . Ce composé a des applications potentielles en synthèse organique.
Construction d'un ligand macrocyclique hétérotopique à base d'isothiosemicarbazide
Il peut être utilisé comme source de modèle pour construire le ligand macrocyclique hétérotopique à base d'isothiosemicarbazide . Les ligands macrocycliques ont une large gamme d'applications en chimie de coordination et en biochimie.
Cellules solaires à pérovskite
Le this compound est utilisé dans la modification des cellules solaires à pérovskite . L'ajout de ce composé à l'absorbeur d'une cellule solaire à pérovskite conventionnelle améliore les performances et la stabilité du dispositif .
Réduction des défauts de vacance de plomb dans les films de pérovskite
La molécule de this compound peut réduire considérablement les défauts de vacance de plomb dans le film de pérovskite . Cela conduit à une meilleure morphologie de surface et à une plus grande cristallinité dans le film, améliorant ainsi l'efficacité des cellules solaires à pérovskite .
Mécanisme D'action
Target of Action
Potassium trifluoromethanesulfonate, also known as potassium triflate, is primarily used in the field of materials science, particularly in the modification of perovskite solar cells . Its primary target is the perovskite film used in these solar cells .
Mode of Action
Potassium trifluoromethanesulfonate interacts with the perovskite film in a bifunctional manner . The sulfonyl group in the molecule can passivate the undercoordinated lead of the deep-level defect in the perovskite film, thereby inhibiting non-radiative recombination . This interaction results in a better surface morphology and higher crystallinity in the film .
Biochemical Pathways
By reducing lead defects in the perovskite film, it enhances the efficiency of light absorption and electricity generation .
Pharmacokinetics
It is soluble in water , which can influence its distribution and interaction within the perovskite film.
Result of Action
The introduction of potassium trifluoromethanesulfonate into the perovskite film results in less lead defects and lower J-V hysteresis . This leads to an improvement in the performance and stability of the perovskite solar cells . In fact, a device modified with potassium trifluoromethanesulfonate achieved a power conversion efficiency of 23.96%, compared to 22.23% for a control device without the additive .
Action Environment
The action of potassium trifluoromethanesulfonate can be influenced by environmental factors such as light and temperature . For instance, the presence of lead impurities in perovskite films, which potassium trifluoromethanesulfonate helps to reduce, is the result of the decomposition of residual PbI2 when exposed to light or X-ray irradiation . Furthermore, the compound’s effectiveness in maintaining the efficiency of the solar cell over time suggests that it may enhance the cell’s stability under various environmental conditions .
Safety and Hazards
Potassium trifluoromethanesulfonate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended .
Orientations Futures
While specific future directions for Potassium trifluoromethanesulfonate are not mentioned in the search results, it is noted that the compound is suitable as a reagent in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . This suggests potential future applications in the field of material science and biochemistry.
Analyse Biochimique
Biochemical Properties
Potassium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a supporting electrolyte in electrochemical studies. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . The interactions between potassium trifluoromethanesulfonate and these biomolecules are primarily ionic in nature, facilitating the stabilization of complex structures and enhancing the efficiency of biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of potassium trifluoromethanesulfonate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, either inhibiting or activating their function. For example, it acts as a supporting electrolyte in the electrochemical study of evidence for gold anion in ethylenediamine . This interaction can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. The binding interactions are primarily ionic, which allows for the modulation of enzyme activity and cellular processes.
Metabolic Pathways
Potassium trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. For example, it has been used in the preparation of N-fluoro-2,4,6-trimethylpyridinium triflate by reacting with 2,4,6-trimethyl-pyridine . These interactions can lead to changes in the levels of specific metabolites, influencing overall metabolic activity and cellular function.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Potassium trifluoromethanesulfonate can be achieved by reacting Potassium hydroxide with trifluoromethanesulfonic acid.", "Starting Materials": [ "Potassium hydroxide", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Add Potassium hydroxide to a reaction vessel containing trifluoromethanesulfonic acid.", "Stir the mixture at room temperature for several hours.", "Heat the mixture to 80-90°C and continue stirring for several more hours.", "Cool the mixture to room temperature and filter the resulting Potassium trifluoromethanesulfonate product.", "Wash the product with cold water and dry it under vacuum." ] } | |
Numéro CAS |
2926-27-4 |
Formule moléculaire |
CHF3KO3S |
Poids moléculaire |
189.18 g/mol |
Nom IUPAC |
potassium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.K/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
Clé InChI |
AZLIIAMTCHKNJJ-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[K+] |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.[K] |
Autres numéros CAS |
2926-27-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of potassium trifluoromethanesulfonate and how does it influence its ionic conductivity?
A1: Potassium trifluoromethanesulfonate exhibits polymorphism, meaning it can exist in multiple crystal structures. It has a high-temperature monoclinic structure and undergoes a phase transition to a low-temperature monoclinic structure. [] The room-temperature structure consists of three distinct potassium-oxygen coordination polyhedra linked by the sulfur atoms of the trifluoromethanesulfonate groups. This arrangement creates a channel structure where the lipophilic (fat-loving) trifluoromethane groups point inward. These channels facilitate the movement of potassium ions, contributing to its ionic conductivity. []
Q2: How does the addition of potassium trifluoromethanesulfonate and nanoparticles impact the properties of polymer blends for electrolyte applications?
A2: Blending polymers like Poly ethylene oxide (PEO) and Poly (vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) and adding KCF3SO3 can enhance ionic conductivity. Dispersing titanium oxide nanoparticles (TiO2) further improves conductivity, potentially due to increased amorphous phase content in the blend. [] The nanoparticles may disrupt the polymer chain packing, creating pathways for ion transport and enhancing overall conductivity.
Q3: Can potassium trifluoromethanesulfonate be used in aqueous solutions for battery applications, and how is its electrochemical stability window affected?
A3: While traditionally used in organic solvents, KCF3SO3 can be employed in aqueous solutions for potassium-ion batteries by creating a hybrid electrolyte system. Adding an aprotic solvent like trimethyl phosphate to a low-concentration (1.6 mol L−1) KCF3SO3 aqueous solution limits water activity, expanding the electrochemical stability window to 3.4 V. This approach enables the development of safer, non-flammable aqueous potassium-ion batteries with good performance across a wide temperature range. []
Q4: What analytical techniques are typically used to characterize potassium trifluoromethanesulfonate and its formulations?
A4: Several techniques are employed to analyze potassium trifluoromethanesulfonate. Single-crystal X-ray diffraction can determine its crystal structure and phase transitions. [] Electrochemical impedance spectroscopy helps measure ionic conductivity in various formulations. [] Differential scanning calorimetry (DSC) is valuable for determining phase transition temperatures and enthalpies. [] For hybrid electrolytes, additional techniques like water activity measurements are crucial. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






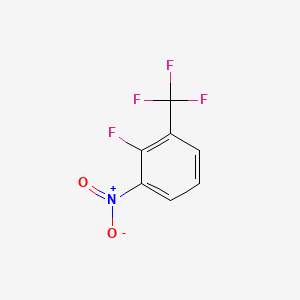
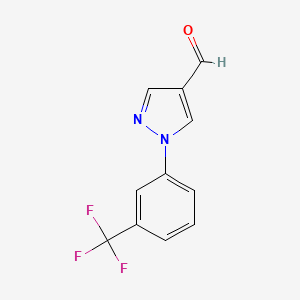


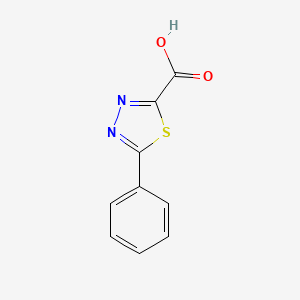

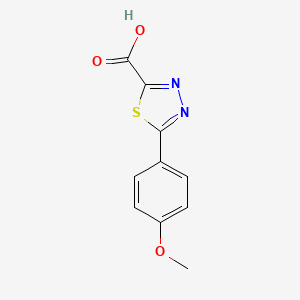

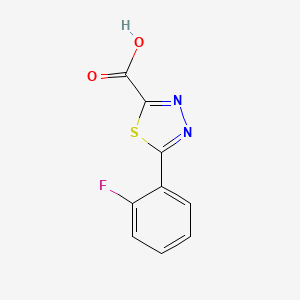
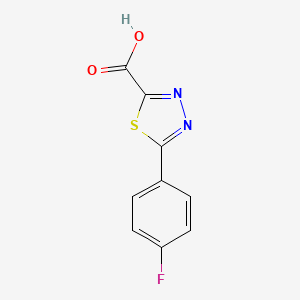
![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)